molecular formula C13H18O3 B8712847 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid

Cat. No.: B8712847
M. Wt: 222.28 g/mol
InChI Key: RZDVBMXTYNFTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is an organic compound characterized by the presence of a mesityloxy group attached to a methylpropionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid typically involves the esterification of mesityl alcohol with 2-methylpropionic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The mesityloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The mesityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of mesityl ketone or mesityl aldehyde.

    Reduction: Formation of 2-(Mesityloxy)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid involves its interaction with specific molecular targets and pathways. The mesityloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

    2-(Phenoxy)-2-methylpropionic acid: Similar structure but with a phenoxy group instead of a mesityloxy group.

    2-(Tolyloxy)-2-methylpropionic acid: Contains a tolyloxy group, differing in the aromatic substitution pattern.

Uniqueness: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-2-(2,4,6-trimethylphenoxy)propanoic acid

InChI

InChI=1S/C13H18O3/c1-8-6-9(2)11(10(3)7-8)16-13(4,5)12(14)15/h6-7H,1-5H3,(H,14,15)

InChI Key

RZDVBMXTYNFTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(C)(C)C(=O)O)C

Origin of Product

United States

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